1-(3-Bromopropyl)-4-fluoro-2-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
PDKRUBSDYTZLIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromopropyl 4 Fluoro 2 Methylbenzene
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 1-(3-bromopropyl)-4-fluoro-2-methylbenzene suggests a primary disconnection at the C-Br bond, leading to the precursor 3-(4-fluoro-2-methylphenyl)propan-1-ol (B1465843). This disconnection is logical as the conversion of a primary alcohol to an alkyl bromide is a common and efficient transformation. acs.orgcommonorganicchemistry.com
Further disconnection of the propyl chain from the aromatic ring points to a Friedel-Crafts acylation or alkylation reaction. youtube.comdocbrown.info Acylation is often preferred to avoid the polyalkylation and rearrangement issues commonly associated with Friedel-Crafts alkylation. libretexts.org This strategy would involve the acylation of 4-fluoro-2-methylbenzene with a three-carbon acylating agent, followed by reduction of the resulting ketone to an alcohol.
The final disconnections involve the introduction of the fluoro and methyl groups onto the benzene (B151609) ring, which can be achieved through various aromatic substitution reactions. google.com
Precursor Synthesis and Functional Group Transformations
The synthesis of this compound hinges on the effective preparation of its key precursors and the subsequent transformations of their functional groups.
Alkylation Strategies for the Introduction of the Propyl Chain on Fluoro- and Methyl-Substituted Benzene
The introduction of the propyl chain onto the fluoro- and methyl-substituted benzene ring is a critical step. While direct Friedel-Crafts alkylation with a propyl halide is possible, it is often plagued by issues such as carbocation rearrangements and polyalkylation. libretexts.orgdocbrown.info
A more controlled approach is the Friedel-Crafts acylation, which involves reacting 4-fluoro-2-methylbenzene with an acyl halide like propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. docbrown.infochemguide.co.uk This reaction typically proceeds with high regioselectivity, directing the acyl group to the para position relative to the fluorine atom. The resulting ketone, 1-(4-fluoro-2-methylphenyl)propan-1-one, can then be reduced to the corresponding alcohol, 3-(4-fluoro-2-methylphenyl)propan-1-ol. Common reducing agents for this transformation include sodium borohydride. nih.gov
Halogenation Pathways for Selective Bromine Incorporation in the Propyl Chain
The conversion of the terminal alcohol of 3-(4-fluoro-2-methylphenyl)propan-1-ol to the desired bromide is a crucial step. Several reagents are available for this transformation, each with its own advantages.
Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to alkyl bromides. commonorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism. Another common method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.com This reaction is known for its mild conditions. Thionyl bromide (SOBr₂) can also be employed for this conversion. commonorganicchemistry.com
More modern methods include the use of tetraethylammonium (B1195904) bromide in combination with [Et₂NSF₂]BF₄ (XtalFluor-E), which offers the advantage of producing water-soluble byproducts, simplifying purification. acs.orgresearchgate.net
| Reagent | Typical Conditions | Advantages | Disadvantages |
| PBr₃ | Neat or in a non-polar solvent | High yield, readily available | Corrosive, generates HBr |
| PPh₃/CBr₄ | Anhydrous, non-polar solvent | Mild conditions, high yield | Stoichiometric phosphine (B1218219) oxide byproduct |
| SOBr₂ | Neat or in a non-polar solvent | High reactivity | Can be too reactive, forms unreactive salts with pyridine |
| [Et₂NSF₂]BF₄/Et₄NBr | CH₂Cl₂ | Water-soluble byproducts | Reagent cost |
Aromatic Substitution Reactions for Fluoro- and Methyl-Group Positioning on the Benzene Ring
The synthesis of the starting material, 4-fluoro-2-methylbenzene, requires the strategic introduction of the fluoro and methyl groups onto the benzene ring. One possible route begins with m-fluorotoluene. A Friedel-Crafts acylation of m-fluorotoluene can introduce an acetyl group, which can then be manipulated to install the methyl group in the desired position. google.com It's important to note that electrophilic substitution on substituted benzenes can lead to a mixture of ortho, meta, and para isomers, and the directing effects of the existing substituents must be considered. chemguide.co.uk
Alternatively, starting with a pre-functionalized benzene ring, such as 3-bromo-4-fluorotoluene, allows for more controlled synthesis. The bromine can be replaced with a methyl group through cross-coupling reactions.
Optimized Synthetic Protocols and Process Development
For the efficient synthesis of this compound, optimization of the synthetic protocol is essential to maximize yield and purity while minimizing costs and environmental impact.
Catalyst Systems and Reaction Conditions for Enhanced Yield and Selectivity
In the Friedel-Crafts acylation step, the choice of Lewis acid catalyst and reaction conditions plays a significant role. While aluminum chloride is a common choice, other Lewis acids like hafnium(IV) trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) have been shown to be highly effective, sometimes in catalytic amounts, especially when used in combination with lithium perchlorate (B79767) in nitromethane. oup.com The reaction temperature is also a critical parameter to control, with lower temperatures often favoring higher selectivity. google.com
Purification Techniques for Academic Synthesis of this compound
The purification of this compound following its synthesis is a critical step to isolate the target compound from unreacted starting materials, reagents, byproducts, and any isomeric impurities that may have formed. Given the likely presence of positional isomers from the Friedel-Crafts acylation step, chromatographic techniques are generally the most effective methods for achieving high purity in an academic research setting.
Column Chromatography:
Flash column chromatography is the most common and effective method for the purification of neutral organic compounds like this compound on a laboratory scale. The choice of stationary and mobile phases is crucial for achieving good separation.
Stationary Phase: Silica (B1680970) gel (SiO₂) is the most frequently used stationary phase due to its versatility and relatively low cost. The polar nature of silica gel allows for the separation of compounds based on differences in their polarity.
Mobile Phase (Eluent): A non-polar solvent system is typically employed, with the polarity gradually increased to elute the compounds from the column. A common starting point would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The optimal solvent ratio would be determined by thin-layer chromatography (TLC) analysis to achieve a good separation factor (R_f) between the desired product and impurities.
High-Performance Liquid Chromatography (HPLC):
For analytical purposes or for the purification of small quantities of material where very high purity is required, High-Performance Liquid Chromatography (HPLC) can be utilized. The separation of positional isomers of halogenated aromatic compounds can often be challenging and may require specialized columns.
Normal-Phase HPLC: This utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase. It operates on principles similar to column chromatography but with much higher resolution.
Reverse-Phase HPLC: This is the more common mode of HPLC, employing a non-polar stationary phase (such as C18-modified silica) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol). Compounds are separated based on their hydrophobicity.
For the challenging separation of isomers of fluorotoluene derivatives, specialized HPLC columns can be particularly effective. Pentafluorophenyl (PFP) columns, for instance, are known to offer unique selectivity for halogenated and aromatic compounds, often providing better resolution of positional isomers compared to standard C18 columns.
The following table summarizes the key aspects of these purification techniques:
| Purification Technique | Stationary Phase | Typical Mobile Phase/Eluent | Key Considerations |
| Flash Column Chromatography | Silica Gel (SiO₂) | Hexane/Ethyl Acetate gradient | Cost-effective for larger scales; optimization via TLC is crucial. |
| Normal-Phase HPLC | Silica, Alumina (B75360) | Heptane/Isopropanol | High resolution for analytical and small-scale preparative work. |
| Reverse-Phase HPLC | C18 (Octadecylsilyl) | Acetonitrile/Water or Methanol/Water | Widely applicable; separation based on hydrophobicity. |
| Reverse-Phase HPLC (PFP) | Pentafluorophenyl | Acetonitrile/Water or Methanol/Water | Enhanced selectivity for positional isomers of halogenated compounds. |
Recrystallization:
If the synthesized this compound is a solid at room temperature and a suitable solvent can be found, recrystallization can be an effective purification method, particularly for removing small amounts of impurities. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. A suitable solvent would be one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Mechanistic Investigations of Reactions Involving 1 3 Bromopropyl 4 Fluoro 2 Methylbenzene
Nucleophilic Substitution Reactions at the Bromopropyl Moiety of 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene
The bromopropyl group of this compound is the primary site for nucleophilic substitution reactions. In these reactions, a nucleophile replaces the bromide ion, which acts as a leaving group. uci.edu The specific mechanism of this substitution is determined by the structure of the alkyl halide and the reaction conditions.
SN1 vs. SN2 Pathways and Steric/Electronic Influences
Nucleophilic substitution reactions primarily proceed via two distinct mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). masterorganicchemistry.com The structure of this compound, being a primary alkyl halide, strongly dictates the preferred pathway.
The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.org This process involves a backside attack, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a bimolecular reaction. masterorganicchemistry.comviu.ca Primary alkyl halides, like the bromopropyl moiety in the title compound, predominantly undergo SN2 reactions because the carbon atom bearing the halogen is relatively unhindered, allowing for the approach of the nucleophile. viu.capressbooks.pub
Conversely, the SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. libretexts.orgmasterorganicchemistry.com This is the slow, rate-determining step. masterorganicchemistry.com The stability of the carbocation is the most critical factor for an SN1 reaction. Tertiary alkyl halides favor this pathway because they form stable tertiary carbocations. masterorganicchemistry.com The formation of a primary carbocation from this compound is energetically unfavorable, thus making the SN1 pathway highly unlikely. organic-chemistry.org
Steric hindrance plays a significant role in determining the reaction pathway. libretexts.orgviu.ca In the SN2 mechanism, the transition state involves five groups around the central carbon, making it sensitive to crowding. viu.ca For this compound, the steric bulk of the substituted benzene (B151609) ring is distant from the reactive primary carbon, minimizing steric hindrance and further favoring the SN2 pathway.
Electronic influences from the substituted benzene ring are generally modest on the reactivity of the bromopropyl group due to the insulating effect of the propyl chain. The fluorine atom exerts an electron-withdrawing inductive effect, while the methyl group has an electron-donating effect. These effects are not pronounced at the terminal carbon of the propyl chain.
| categoryFeature | looks_oneSN1 Pathway | looks_twoSN2 Pathway |
|---|---|---|
| Substrate Preference | Tertiary > Secondary >> Primary (Disfavored) | Methyl > Primary > Secondary >> Tertiary (Favored) |
| Mechanism | Two steps, involves carbocation intermediate | One concerted step |
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |
| Steric Hindrance | Favored by increased substitution (stabilizes carbocation) | Disfavored by increased substitution (hinders attack) |
| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |
Role of Leaving Group and Nucleophile Characteristics
The success of a nucleophilic substitution reaction depends heavily on the nature of both the leaving group and the incoming nucleophile. kau.edu.sa
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group. Good leaving groups are the conjugate bases of strong acids, as they are stable once they have detached from the carbon atom. kau.edu.sa The carbon-bromine bond is sufficiently polarized and relatively weak, facilitating its cleavage. The reactivity of alkyl halides in substitution reactions follows the order I > Br > Cl > F, reflecting the leaving group's ability. kau.edu.sa
Nucleophile: For the favored SN2 pathway, a strong nucleophile is generally required to effectively attack the electrophilic carbon and displace the leaving group. libretexts.orgpressbooks.pub The strength of the nucleophile directly influences the reaction rate. youtube.com Weak nucleophiles, such as water or alcohols, would react very slowly with a primary alkyl halide like this compound under SN2 conditions.
Electrophilic Aromatic Substitution on the Fluoro- and Methyl-Substituted Benzene Ring of this compound
The benzene ring of this compound is rich in electrons and can act as a nucleophile, making it susceptible to electrophilic aromatic substitution (EAS). In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and position of this substitution are controlled by the existing substituents on the ring: the methyl group, the fluoro group, and the 3-bromopropyl group.
The mechanism proceeds in two steps:
Attack by the aromatic ring: The π electrons of the benzene ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comirjet.net
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The directing effects of the substituents are crucial:
Methyl Group (-CH₃): This is an activating group that donates electron density to the ring through an inductive effect, stabilizing the arenium ion. libretexts.org It directs incoming electrophiles to the ortho and para positions. oneonta.eduyoutube.com
Fluoro Group (-F): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which can help stabilize the arenium ion intermediate. oneonta.eduwvu.edu
3-Bromopropyl Group: This is a weakly deactivating alkyl group due to the inductive effect of the bromine atom.
Considering the substitution pattern of this compound, the available positions for substitution are C3, C5, and C6. The powerful activating and directing effect of the methyl group at C2, combined with the ortho-directing effect of the fluorine at C4, makes the C3 and C5 positions the most likely sites for electrophilic attack. The steric hindrance from the adjacent propyl and methyl groups might influence the ratio of products.
| Substituent Group | Effect on Reactivity | Directing Influence | Mechanism of Influence |
|---|---|---|---|
| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive electron donation |
| -F (Fluoro) | Deactivating | Ortho, Para | Inductive withdrawal, Resonance donation |
| -CH₂CH₂CH₂Br (Bromopropyl) | Weakly Deactivating | Ortho, Para | Inductive effect |
Radical Reactions and Bond Dissociation Studies of this compound
The carbon-bromine bond in the propyl side chain can undergo homolytic cleavage when exposed to initiators like UV light or high temperatures. This process generates a primary alkyl radical and a bromine radical. libretexts.org
Radical reactions can be initiated by the homolytic cleavage of a weak bond, followed by a series of propagation steps that form a chain reaction. For this molecule, a bromine radical could abstract a hydrogen atom from the alkyl chain, but the most likely radical reaction to be initiated is the cleavage of the C-Br bond itself.
Reaction Kinetics and Transition State Analysis for Transformations of this compound
Electrophilic Aromatic Substitution: The kinetics of EAS are determined by the slow step of the reaction, which is the formation of the arenium ion. masterorganicchemistry.com Therefore, the reaction is typically first-order in the aromatic substrate and first-order in the electrophile. The transition state for this rate-determining step closely resembles the structure and energy of the unstable arenium ion intermediate. oneonta.edu The presence of the activating methyl group helps to lower the energy of this transition state by stabilizing the positive charge in the arenium ion, thereby increasing the reaction rate compared to unsubstituted benzene. libretexts.org
Derivatization and Synthetic Utility of 1 3 Bromopropyl 4 Fluoro 2 Methylbenzene As a Building Block
Formation of Carbon-Carbon Bonds from 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene
The bromopropyl group is an excellent electrophilic site for reactions with various carbon nucleophiles, enabling chain extension and the construction of new molecular frameworks.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org While traditionally employed for aryl and vinyl halides, advancements in catalysis have extended their scope to include alkyl halides.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. organic-chemistry.orgnih.gov The reaction of this compound with an organoboron species would result in the substitution of the bromine atom with the organic group from the boron reagent. organic-chemistry.org The process requires a base to activate the organoboron compound. organic-chemistry.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, traditionally couples unsaturated halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. wikipedia.orgnih.gov The reaction involving an alkyl bromide like this compound is a variation that allows for the formation of a new carbon-carbon bond by coupling the propyl chain to an alkene. wikipedia.orgmdpi.com
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov Modern protocols have been developed that allow for the coupling of unactivated alkyl bromides, enabling the synthesis of more complex alkynes from starting materials like this compound. organic-chemistry.orgrsc.org
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboronic Acid/Ester (R'-B(OR)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Alkylated Arene/Alkane |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne (R'-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | Internal Alkyne |
Organometallic reagents are potent nucleophiles used extensively in organic synthesis for C-C bond formation.
Grignard Reagent: this compound can be converted into its corresponding Grignard reagent, 3-(4-fluoro-2-methylphenyl)propylmagnesium bromide, by reacting it with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org This reaction transforms the electrophilic carbon atom bonded to bromine into a highly nucleophilic one. adichemistry.com The resulting Grignard reagent is a powerful base and nucleophile that readily reacts with various electrophiles, particularly carbonyl compounds, to form new carbon-carbon bonds. youtube.com For instance, reaction with an aldehyde yields a secondary alcohol, a ketone produces a tertiary alcohol, and carbon dioxide gives a carboxylic acid after an acidic workup. youtube.com
Organolithium Chemistry: Similar to Grignard reagents, organolithium compounds are highly reactive nucleophiles. thieme-connect.de The corresponding organolithium reagent can be prepared from this compound, typically through lithium-halogen exchange or by direct reaction with lithium metal. These reagents are generally more reactive than their Grignard counterparts and are used in similar synthetic applications, such as additions to carbonyls and other electrophilic species. thieme-connect.de
| Electrophile | Intermediate Product | Final Product (after workup) |
|---|---|---|
| Formaldehyde (CH₂O) | Alkoxide | Primary Alcohol |
| Aldehyde (R'CHO) | Alkoxide | Secondary Alcohol |
| Ketone (R'COR'') | Alkoxide | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | Carboxylate | Carboxylic Acid |
| Ester (R'COOR'') | Alkoxide | Tertiary Alcohol (after second addition) |
Direct substitution reactions provide straightforward routes to introduce alkyne and cyano functionalities.
Alkynylation: Beyond the Sonogashira coupling, alkynyl groups can be introduced via a nucleophilic substitution (SN2) reaction. A terminal alkyne is first deprotonated with a strong base (e.g., sodium amide) to form a nucleophilic acetylide anion. This anion can then displace the bromide from this compound to form a new internal alkyne.
Cyanation: The introduction of a nitrile (cyano) group is readily achieved by treating this compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO. The cyanide ion (CN⁻) acts as a nucleophile and displaces the bromide ion in an SN2 reaction. This reaction is a valuable method for extending the carbon chain by one atom and provides a versatile nitrile functional group that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Heteroatom Functionalization via this compound
The electrophilic nature of the carbon-bromine bond makes this compound an ideal substrate for SN2 reactions with various heteroatom nucleophiles.
Ether Synthesis: In a classic Williamson ether synthesis, an alkoxide or phenoxide ion, acting as a nucleophile, displaces the bromide from this compound. This reaction forms an ether linkage and is a general and widely used method for preparing unsymmetrical ethers. The alkoxide is typically generated by treating an alcohol with a strong base like sodium hydride.
Thioether Synthesis: Analogous to ether synthesis, thioethers (or sulfides) can be prepared by reacting this compound with a thiolate (RS⁻) nucleophile. Thiolates are excellent nucleophiles and readily displace the bromide to form the corresponding thioether.
Amine Synthesis: Amines can be synthesized by the direct alkylation of ammonia (B1221849) or a primary or secondary amine with this compound. However, this method often leads to a mixture of products due to over-alkylation. A more controlled method for synthesizing primary amines is the Gabriel synthesis. This involves reacting the alkyl bromide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. Another approach is the azide (B81097) synthesis, where the bromide is displaced by sodium azide to form an alkyl azide, which is then reduced to the primary amine. researchgate.net
Nitrile Synthesis: As described in section 4.1.3, the reaction with a cyanide salt is a highly efficient way to introduce a nitrogen-containing functional group. organic-chemistry.org The resulting nitrile, 4-(4-fluoro-2-methylphenyl)butanenitrile, is a stable intermediate that serves as a precursor to other nitrogen-containing compounds like primary amines (via reduction) and carboxylic acids (via hydrolysis).
| Nucleophile | Reagent(s) | Product Functional Group |
|---|---|---|
| Alkoxide (R'O⁻) | R'OH + Base (e.g., NaH) | Ether |
| Thiolate (R'S⁻) | R'SH + Base | Thioether |
| Ammonia (NH₃) | NH₃ | Primary Amine (often with over-alkylation) |
| Phthalimide anion | Potassium Phthalimide | Primary Amine (via Gabriel Synthesis) |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Primary Amine (after reduction) |
| Cyanide (CN⁻) | NaCN or KCN | Nitrile |
Cyclization Reactions and Ring Formation Utilizing the Bromopropyl Chain of this compound
The presence of a reactive alkyl bromide and an aromatic ring within the same molecule allows this compound to undergo intramolecular cyclization reactions, leading to the formation of fused ring systems. A primary example of such a transformation is the intramolecular Friedel-Crafts alkylation.
In this type of reaction, the bromopropyl chain acts as the electrophile, which, in the presence of a Lewis acid catalyst, can attack the electron-rich aromatic ring to form a new carbon-carbon bond, resulting in a six-membered ring fused to the benzene (B151609) ring. The specific product expected from the intramolecular Friedel-Crafts alkylation of this compound is 6-fluoro-8-methyl-1,2,3,4-tetrahydronaphthalene .
The reaction proceeds through the formation of a carbocation intermediate at the propyl chain, facilitated by a Lewis acid such as aluminum chloride (AlCl₃). This carbocation is then attacked by the π-electrons of the aromatic ring in an electrophilic aromatic substitution manner. The substitution is directed by the existing methyl and fluoro groups on the benzene ring. The alkyl group is activating and ortho-, para-directing, while the fluoro group is deactivating but also ortho-, para-directing. The cyclization is expected to occur at the position ortho to the methyl group and meta to the fluoro group, which is sterically accessible and electronically favored.
Table 1: Plausible Intramolecular Cyclization of this compound
| Starting Material | Reaction Type | Catalyst | Expected Product |
| This compound | Intramolecular Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | 6-Fluoro-8-methyl-1,2,3,4-tetrahydronaphthalene |
Detailed research into the synthesis of various fluorinated and methylated tetralins supports the feasibility of this synthetic route, as these compounds are of interest in medicinal chemistry and materials science.
Applications of Derivatives of this compound in Precursor Synthesis
The versatility of this compound extends to its use in the synthesis of precursors for more complex molecules, particularly in the field of medicinal chemistry and medical imaging. Derivatives of this compound, where the bromine atom is substituted, serve as key intermediates.
One significant area of application is in the development of Positron Emission Tomography (PET) radioligands. The fluorotoluene moiety is a common feature in various PET tracers designed to target specific receptors or enzymes in the brain. For instance, derivatives of this compound can be elaborated into precursors for ligands targeting the translocator protein (TSPO), a biomarker for neuroinflammation. The synthesis of these precursors often involves the displacement of the bromide with a nucleophile, followed by further functionalization.
A general synthetic scheme could involve the reaction of this compound with an appropriate amine or other nucleophile to introduce a functionality that can be later radiolabeled, for example, with Carbon-11 or Fluorine-18.
Table 2: Examples of Precursor Synthesis Applications
| Precursor Type | Derivative of this compound | Application Area |
| Amine-functionalized precursor | N-Substituted-3-(4-fluoro-2-methylphenyl)propan-1-amine | Synthesis of PET radioligands for neuroimaging |
| Precursors for 5-HT₆ Receptor Modulators | Substituted tetralin derivatives | Development of treatments for CNS diseases |
Furthermore, patents related to the synthesis of amino-methyl tetralin derivatives, which are potent modulators of serotonin (B10506) receptors like 5-HT₆, suggest synthetic pathways that could potentially utilize intermediates derived from this compound google.comgoogle.com. These modulators are investigated for their potential in treating cognitive disorders and other central nervous system diseases. The synthesis of such complex tetralin systems often involves multi-step sequences where a suitably functionalized phenylpropyl unit is a key starting point.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 1 3 Bromopropyl 4 Fluoro 2 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy in the Characterization of 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for complete characterization.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the aliphatic protons of the bromopropyl chain, and the methyl group protons.
The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The aliphatic protons would appear as two triplets and a multiplet (a quintet or sextet), corresponding to the three methylene (B1212753) (-CH₂-) groups of the propyl chain. The methyl (-CH₃) group attached to the benzene (B151609) ring would appear as a singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic-H | 6.8 - 7.2 | m | - | 3H |
| -CH₂-Br | 3.4 - 3.6 | t | J ≈ 6.5 - 7.0 | 2H |
| Ar-CH₂- | 2.6 - 2.8 | t | J ≈ 7.5 - 8.0 | 2H |
| -CH₂-CH₂-CH₂- | 2.0 - 2.2 | m (p) | - | 2H |
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, 'p' denotes pentet (or quintet). Predicted values are based on typical chemical shifts for similar structural motifs.
Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons and three for the aliphatic carbons of the propyl chain, and one for the methyl carbon. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.
Distortionless Enhancement by Polarization Transfer (DEPT) analysis is used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. sdsu.edu A DEPT-135 experiment would show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. columbia.edu This would confirm the presence of one methyl group, three methylene groups, three aromatic CH groups, and three quaternary aromatic carbons.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
|---|---|---|
| Aromatic C-F | 160 - 164 (d, ¹JCF ≈ 240-250 Hz) | Quaternary (absent) |
| Aromatic C-CH₂ | 138 - 142 | Quaternary (absent) |
| Aromatic C-CH₃ | 135 - 139 | Quaternary (absent) |
| Aromatic CH | 115 - 132 | Positive |
| Aromatic CH | 115 - 132 | Positive |
| Aromatic CH | 115 - 132 | Positive |
| Ar-CH₂- | 32 - 35 | Negative |
| -CH₂-Br | 33 - 36 | Negative |
| -CH₂-CH₂-CH₂- | 30 - 33 | Negative |
Note: 'd' denotes doublet. Predicted values are based on typical chemical shifts.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this molecule, COSY would confirm the connectivity within the propyl chain, showing cross-peaks between the adjacent methylene groups (Ar-CH₂-CH₂-CH₂-Br).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.educolumbia.edu It would be used to definitively assign the proton signals to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two and three bonds. columbia.eduyoutube.com This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the adjacent aromatic carbons, and from the benzylic methylene protons (Ar-CH₂) to several aromatic carbons, thus confirming the substitution pattern on the benzene ring.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. chemguide.co.uk
The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of roughly equal intensity, separated by two m/z units.
Key fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the propyl chain. A common fragmentation for compounds with a benzyl (B1604629) group is the formation of a tropylium (B1234903) ion or a related benzylic cation. youtube.com For instance, cleavage of the bond between the first and second carbons of the propyl chain could lead to a stable benzylic carbocation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecular ion. By comparing the experimentally measured exact mass with the calculated mass for the formula C₁₀H₁₂BrF, HRMS can unequivocally confirm the elemental composition of this compound, distinguishing it from any other isomers or compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, making it a primary tool for assessing purity and identifying volatile impurities. thermofisher.com
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase coated on the column walls. For this compound, a non-polar or mid-polarity column is generally effective. The retention time (the time it takes for the compound to travel through the column) is a characteristic property that aids in its identification.
Upon elution from the GC column, the molecules enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint.
Expected Fragmentation Pattern: The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight. Key fragmentation patterns would likely include:
Loss of Bromine: Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks (M and M+2) of similar intensity.
Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the propyl chain is favorable, leading to the formation of a stable fluorotolyl-methyl carbocation.
McLafferty Rearrangement: If applicable, this rearrangement could lead to specific neutral losses.
Loss of the Propyl Chain: Cleavage of the bond between the benzene ring and the propyl chain.
This detailed fragmentation analysis not only confirms the identity of the main compound but also allows for the structural elucidation of unknown impurities. thermofisher.com The technique is highly effective for detecting and quantifying volatile organic impurities that may originate from the synthesis process, such as residual solvents or unreacted starting materials. scispace.comresearchgate.net
Table 1: Hypothetical GC-MS Parameters for Analysis of this compound
| Parameter | Value |
| GC System | Agilent 7890B or similar |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial: 60 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
| Transfer Line Temp | 280 °C |
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of radiation at different wavenumbers, an IR spectrum is generated, which reveals the characteristic vibrational modes of the molecule's functional groups. libretexts.org
For this compound, the IR spectrum provides clear evidence for its key structural features: the substituted aromatic ring and the alkyl halide chain. The analysis of the spectrum would focus on identifying absorptions corresponding to C-H, C=C, C-F, and C-Br bonds. libretexts.orgpressbooks.pub
Key Expected IR Absorptions:
Aromatic C-H Stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), characteristic of C-H bonds where the carbon is part of an aromatic ring. libretexts.orglibretexts.org
Alkyl C-H Stretch: Strong absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and propyl groups. libretexts.orgpressbooks.pub
Aromatic C=C Stretch: Medium to weak intensity bands appear in the 1450-1600 cm⁻¹ region due to the in-ring carbon-carbon double bond stretching vibrations. libretexts.org The substitution pattern on the benzene ring can influence the exact position and appearance of these peaks.
C-H Bending: Bending vibrations for the alkyl groups (scissoring, rocking) appear in the 1350-1470 cm⁻¹ range. libretexts.org Out-of-plane (oop) bending for the aromatic C-H bonds occurs in the 675-900 cm⁻¹ region and is highly diagnostic of the substitution pattern on the benzene ring. libretexts.orglibretexts.org
C-F Stretch: A strong absorption band is expected in the 1000-1400 cm⁻¹ region, characteristic of the carbon-fluorine bond.
C-Br Stretch: A medium to strong absorption is expected in the "fingerprint region" at lower wavenumbers, typically between 500 and 690 cm⁻¹, corresponding to the carbon-bromine bond.
The collective presence of these specific absorption bands provides strong confirmatory evidence for the structure of this compound.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring | C-H Stretch | 3030 - 3100 | Medium to Weak |
| C=C Stretch | 1450 - 1600 | Medium to Weak | |
| Alkyl Groups | C-H Stretch | 2850 - 2960 | Strong |
| C-H Bend | 1350 - 1470 | Variable | |
| Haloalkane | C-Br Stretch | 500 - 690 | Medium to Strong |
| Fluoroaromatic | C-F Stretch | 1000 - 1400 | Strong |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. nih.gov The technique is applicable if a high-quality single crystal of this compound can be successfully grown. The process involves directing a beam of X-rays onto the crystal; the atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. nih.govlibretexts.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of electron density within the crystal can be calculated, from which the precise positions of all atoms can be determined. nih.gov
A successful crystallographic analysis would yield a wealth of structural information, including:
Unambiguous molecular structure and connectivity.
Precise bond lengths, bond angles, and torsion angles.
The conformation of the flexible bromopropyl side chain.
Intermolecular interactions in the solid state, such as van der Waals forces or potential halogen bonding.
The crystal packing arrangement, unit cell dimensions, and space group symmetry. libretexts.org
The primary prerequisite for this technique is the ability to grow a suitable single crystal, which can be a significant challenge. msu.edu The compound must be highly pure, and various crystallization methods (e.g., slow evaporation, vapor diffusion, cooling) may need to be explored with a range of solvents to obtain crystals of sufficient size and quality for diffraction. msu.edu While powerful, the resulting structure represents the molecule's conformation in the solid state, which may differ from its conformation in solution.
Chromatographic Techniques for Separation and Purity Profiling of this compound
Chromatographic methods are central to the separation and purity analysis of organic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.
HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most common.
In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. separationmethods.com When the sample is injected, components are separated based on their hydrophobicity. More non-polar compounds (like the target compound) interact more strongly with the C18 stationary phase and thus elute later, while more polar impurities would elute earlier. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule will absorb UV light at a characteristic wavelength (e.g., around 254 nm).
The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. This method is highly precise and can be validated to quantify the levels of specific impurities. nih.gov
Table 3: Illustrative RP-HPLC Method Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC), often with a Flame Ionization Detector (FID), is a standard method for determining the purity of volatile organic compounds. labrulez.com The principles of separation are the same as in GC-MS, but the detector is different. The FID is a robust and universally responsive detector for hydrocarbons. It measures the current produced when the eluting compounds are burned in a hydrogen-air flame. The detector's response is proportional to the mass of carbon atoms entering the flame, allowing for accurate quantification.
A GC-FID analysis would involve injecting a solution of this compound onto a capillary column. The oven temperature is typically programmed to ramp up, ensuring the separation of components with different boiling points. The resulting chromatogram displays peaks corresponding to each separated compound. The purity is calculated as the area percent of the main peak relative to the total area of all peaks detected. researchgate.net This method is excellent for detecting less volatile impurities compared to headspace GC, providing a complete profile of the sample's composition.
No Publicly Available Computational or Theoretical Studies Found for this compound
Despite a thorough search of scientific literature and chemical databases, no specific computational and theoretical chemistry studies focusing on the compound this compound could be identified.
While the methodologies outlined in the requested article—such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling—are standard and powerful tools in modern computational chemistry, it appears that these techniques have not been specifically applied to "this compound" in publicly accessible research.
Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following sections as requested:
Computational and Theoretical Chemistry Studies of 1 3 Bromopropyl 4 Fluoro 2 Methylbenzene
QSAR/QSPR Methodologies Applied to Structural Analogues
Generating content for these sections without specific research data would result in hypothetical information that does not reflect actual scientific findings for this particular compound. To provide a scientifically accurate and valuable article, published studies containing calculated parameters, energy values, orbital diagrams, and simulation results for 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene are necessary.
Researchers interested in this molecule would need to perform novel computational studies to generate the data required to populate the outlined article structure. Such studies would involve using specialized software to model the molecule and calculate its properties from first principles.
Green Chemistry Principles in the Synthesis and Transformations of 1 3 Bromopropyl 4 Fluoro 2 Methylbenzene
Solvent Selection and Reduction of Hazardous Solvents in Synthesis
The synthesis of alkylated aromatic compounds has traditionally been performed in hazardous organic solvents. Friedel-Crafts reactions, a key step in synthesizing the parent structure of 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene, often utilize solvents like nitrobenzene (B124822), carbon disulfide, or chlorinated hydrocarbons such as dichloromethane (B109758) (DCM) and carbon tetrachloride. colab.ws Similarly, subsequent bromination steps have conventionally used carbon tetrachloride or other chlorinated solvents. acsgcipr.orgresearchgate.net These substances are associated with significant environmental and health risks, including toxicity, ozone depletion, and persistence in the environment. researchgate.netresearchgate.net
Green chemistry seeks to replace these volatile organic compounds (VOCs) with safer, more environmentally benign alternatives. rsc.org Key strategies in this area include:
Solvent Substitution: Replacing hazardous solvents with greener options is a primary goal. For radical bromination reactions, acetonitrile (B52724) has been identified as a more suitable and environmentally friendly solvent than carbon tetrachloride. colab.wsresearchgate.net Other less hazardous options for bromination include cyclohexane, heptane, and dimethyl carbonate. acsgcipr.org For Friedel-Crafts reactions, alternatives like ionic liquids are being explored, which offer benefits such as low vapor pressure and potential for recyclability. rsc.org
Solvent-Free Reactions: A highly effective green approach is to eliminate the solvent entirely. nih.gov Solvent-free, or "neat," reaction conditions can lead to improved reaction rates, easier work-up procedures, and a drastic reduction in waste. nih.gov Such reactions can be facilitated by using solid catalysts or by employing microwave irradiation to provide the necessary energy.
Aqueous Media: Utilizing water as a solvent is a key objective of green chemistry. While traditional Friedel-Crafts catalysts like aluminum chloride are water-sensitive, the development of water-tolerant catalysts could enable these reactions to be performed in aqueous systems, significantly reducing the environmental impact. sid.ir Research has demonstrated successful free radical brominations in aqueous biphasic media, offering a greener path for such transformations. researchgate.net
The selection of a solvent must consider not only its environmental impact but also its chemical compatibility. For instance, solvents used in bromination must be stable in the presence of oxidizing agents like bromine. acsgcipr.org Acetic acid and nitrobenzene are known to form stable solutions with bromine, providing viable, though not perfectly green, alternatives to highly reactive or unstable solvent systems. researchgate.net
Interactive Table: Comparison of Solvents for Synthesis
| Solvent | Traditional Use | Green Chemistry Concern | Greener Alternative(s) |
| Carbon Tetrachloride | Radical Bromination | High toxicity, Ozone-depleting | Acetonitrile, Heptane, Solvent-free acsgcipr.orgresearchgate.net |
| Dichloromethane (DCM) | Friedel-Crafts Alkylation | Suspected carcinogen, VOC | Ionic Liquids, Supercritical Fluids rsc.org |
| Nitrobenzene | Friedel-Crafts Reactions | High toxicity, high boiling point | Solvent-free conditions nih.gov |
Catalyst Development for Environmentally Benign Production of this compound
Catalysis is a cornerstone of green chemistry, and its application to the synthesis of this compound focuses primarily on improving the Friedel-Crafts alkylation step. The traditional method, developed in 1877, uses stoichiometric or greater amounts of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sid.irbeilstein-journals.org This approach has several major drawbacks:
The catalyst is consumed in the reaction and destroyed during aqueous work-up. researchgate.net
The work-up generates large volumes of corrosive and hazardous acidic waste. researchgate.netgoogle.com
The catalyst is highly sensitive to moisture, requiring anhydrous conditions. sid.ir
Modern catalyst development aims to replace these homogeneous, single-use catalysts with heterogeneous, recyclable systems that are more environmentally friendly. sid.irresearchgate.net These solid acid catalysts are advantageous due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced waste generation. sid.irkobe-u.ac.jp
Promising classes of environmentally benign catalysts include:
Zeolites and Clays (B1170129): Zeolites, such as Zeolite Y, and clays like montmorillonite (B579905) K10, are solid acid catalysts that can effectively promote Friedel-Crafts reactions. nih.govwseas.com They are robust, reusable, and can be tailored to improve selectivity. wseas.com
Sulfated Metal Oxides: Materials like sulfated zirconia (ZrO₂) or titania (TiO₂) are highly active solid superacids. sid.ir Nano-crystalline sulfated titania has been shown to be an efficient and reusable catalyst for Friedel-Crafts benzylation, a similar type of alkylation. sid.ir
Recyclable Metal Oxides: Simple metal oxides like zinc oxide (ZnO) and alumina (B75360) (Al₂O₃) have been successfully used as low-cost, eco-friendly, and reusable catalysts for Friedel-Crafts reactions. kobe-u.ac.jpresearchgate.net Alumina, in particular, can be easily regenerated by washing with water and drying. kobe-u.ac.jp
Graphite (B72142): In some alternative Friedel-Crafts procedures, graphite has been used as a reusable catalyst, completely eliminating the need for aluminum chloride and its associated aqueous work-up. beyondbenign.org
Interactive Table: Comparison of Catalysts for Friedel-Crafts Alkylation
| Catalyst Type | Example(s) | Key Disadvantages (Traditional) | Key Advantages (Green) |
| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | Stoichiometric amounts needed, generates large acidic waste streams, moisture sensitive. researchgate.net | - |
| Heterogeneous Solid Acid | Zeolites, Sulfated Zirconia, Alumina | - | Recyclable, easy to separate, reduces waste, high activity. sid.irkobe-u.ac.jpwseas.com |
| Carbon-Based | Graphite | - | Reusable, eliminates need for metal halides and aqueous work-up. beyondbenign.org |
Atom Economy and Efficiency in Synthetic Routes to this compound
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. greenchemistry-toolkit.org The theoretical percent atom economy is calculated as:
% Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100
Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups, which generate significant waste. scranton.edu For a compound like this compound, a greener synthetic route would prioritize addition reactions and catalytic steps over stoichiometric ones.
To illustrate this, we can compare two hypothetical synthetic routes:
Route A: A Less Atom-Economical, Traditional Approach (e.g., Acylation-Reduction-Bromination) This route might involve a Friedel-Crafts acylation to avoid polyalkylation, followed by a reduction and a bromination step. Such routes often generate significant non-incorporated byproducts. For example, a Wolff-Kishner reduction uses hydrazine (B178648) and a strong base, generating nitrogen gas and water as waste.
Route B: A Greener, More Atom-Economical Approach A more direct Friedel-Crafts alkylation using a bifunctional reagent like 1-bromo-3-chloropropane (B140262) or 3-bromopropan-1-ol with a solid acid catalyst could achieve the synthesis in fewer steps. Using an alcohol as the alkylating agent is particularly green, as the only byproduct is water. beilstein-journals.org
The following table provides a simplified comparison of atom economy for a hypothetical direct alkylation step.
Interactive Data Table: Hypothetical Atom Economy Calculation
| Reaction | Reactants | Desired Product | Byproduct(s) | % Atom Economy |
| Direct Alkylation | 4-fluoro-2-methylbenzene + 1,3-dibromopropane (B121459) | This compound | HBr | 59.3% |
Calculation based on molecular weights: 4-fluoro-2-methylbenzene (126.15 g/mol ), 1,3-dibromopropane (201.89 g/mol ), this compound (233.11 g/mol ), and HBr (80.91 g/mol ). The calculation is: [233.11 / (126.15 + 201.89)] * 100.
This example demonstrates that even a direct substitution reaction can have a suboptimal atom economy. An ideal synthesis would be an addition reaction where all reactant atoms are incorporated into the product, achieving 100% atom economy. While not always feasible, striving for higher atom economy by designing more efficient reaction pathways is a primary goal of green chemistry. wordpress.com
Waste Minimization and Byproduct Management Strategies in the Chemistry of this compound
Waste minimization is a direct outcome of applying green chemistry principles such as using catalytic reagents, benign solvents, and designing atom-economical syntheses. acs.org In the context of producing this compound, the most significant source of waste comes from the traditional Friedel-Crafts alkylation step.
Traditional Waste Generation: The use of stoichiometric amounts of aluminum chloride (AlCl₃) as a catalyst is the primary culprit. researchgate.net During the work-up phase, the AlCl₃ is quenched with a large amount of water, leading to the formation of aluminum hydroxide (B78521) and hydrochloric acid. google.com This process generates substantial volumes of acidic, aluminum-containing wastewater, which is hazardous and requires extensive treatment before disposal. researchgate.netgoogle.com Furthermore, the use of volatile and often toxic organic solvents contributes to waste through emissions and the need for disposal of contaminated solvent streams.
Green Strategies for Waste Reduction:
Catalyst Recycling: The shift from stoichiometric Lewis acids to recyclable heterogeneous catalysts like zeolites, alumina, or supported catalysts is the most impactful strategy for waste reduction. sid.irresearchgate.netkobe-u.ac.jp These catalysts can be filtered off after the reaction and reused, often multiple times, which eliminates the quenching step and the associated acidic wastewater. sid.irresearchgate.net
Solvent Management: Implementing solvent-free reaction conditions completely eliminates solvent waste. nih.gov When a solvent is necessary, choosing recyclable options like ionic liquids or less hazardous, biodegradable solvents minimizes the environmental burden. rsc.org
Byproduct Prevention: Friedel-Crafts alkylations are prone to side reactions, including polyalkylation (where more than one alkyl group is added) and isomerization of the product. libretexts.orgechemi.com These side reactions reduce the yield of the desired product and create impurities that must be separated, contributing to waste. The development of more selective catalysts can minimize the formation of these byproducts, leading to cleaner reactions and higher yields of the target molecule. researchgate.netwseas.com For instance, the use of solid acid catalysts with specific pore sizes can offer shape selectivity, preventing the formation of undesired isomers. wseas.com
By integrating these strategies, the synthesis of this compound can be transformed from a process that generates significant hazardous waste into a more sustainable and economically viable operation.
Future Research Directions and Unexplored Avenues for 1 3 Bromopropyl 4 Fluoro 2 Methylbenzene
Development of Novel Stereoselective Syntheses of Chiral Analogues of 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Future research could focus on the development of novel stereoselective methods to produce chiral analogues of this compound. This could involve several promising strategies:
Asymmetric Hydrogenation: The corresponding unsaturated precursor, 1-(prop-2-en-1-yl)-4-fluoro-2-methylbenzene, could be subjected to asymmetric hydrogenation using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. This would establish a chiral center at the benzylic position.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as enantiopure 3-bromo-1-propanol (B121458) derivatives, could provide a straightforward route to chiral analogues.
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective approach. Enzymes such as reductases could be employed for the enantioselective reduction of a corresponding ketone precursor to generate a chiral alcohol, which can then be converted to the desired bromopropyl derivative. A recent study on the asymmetric synthesis of chiral 1,3-diols highlights the potential of using organocatalysts and enzymatic reductions to achieve high enantiomeric purity. nih.gov
The successful development of these methods would provide access to a new class of chiral building blocks for the synthesis of complex molecules with potential applications in drug discovery and chiral materials.
Exploration of Advanced Catalytic Applications in Organic Transformations Utilizing this compound
The presence of the bromopropyl group in this compound makes it an excellent substrate for a variety of catalytic cross-coupling reactions. Future research should explore its utility in advanced organic transformations to construct novel molecular architectures.
One of the most promising areas is its application in palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromopropyl moiety can readily participate in reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form new C-C bonds. This has been shown to be effective for various aryl bromides. rsc.orgorgsyn.org
Sonogashira Coupling: Coupling with terminal alkynes to introduce an alkynyl group.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of various substituted anilines.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
These reactions would allow for the facile introduction of a wide range of functional groups at the terminus of the propyl chain, significantly expanding the synthetic utility of this compound. The table below summarizes potential cross-coupling reactions.
| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Aryl/Alkyl |
| Sonogashira | Terminal Alkyne | Alkynyl |
| Buchwald-Hartwig | Amine | Amino |
| Heck | Alkene | Substituted Alkene |
Furthermore, the fluoro and methyl substituents on the benzene (B151609) ring can influence the reactivity and regioselectivity of these coupling reactions, which warrants further investigation.
Integration into Complex Polymeric or Material Architectures
The functional handles on this compound make it an attractive candidate for incorporation into polymeric and material architectures. Future research could explore its use as a monomer or a functionalizing agent to create materials with tailored properties.
Polymer Synthesis: The bromopropyl group can act as an initiator or a terminating agent in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Additionally, it could be converted into a polymerizable group, such as a vinyl or norbornene moiety, to be used as a monomer in polymerization reactions like Ring-Opening Metathesis Polymerization (ROMP) . 20.210.105cmu.edudntb.gov.uayoutube.comwisc.edu This would allow for the synthesis of well-defined polymers with the fluorinated methylbenzene unit incorporated into the polymer backbone or as a pendant group.
Surface Modification: The reactive nature of the C-Br bond allows for the grafting of this molecule onto surfaces to modify their properties. For instance, it could be attached to silica (B1680970) or polymer surfaces to impart hydrophobicity or other desired characteristics.
The incorporation of the 4-fluoro-2-methylphenyl moiety into polymers is expected to influence their thermal stability, solubility, and electronic properties, opening up possibilities for applications in areas such as specialty coatings, membranes, and electronic materials.
Theoretical Insights into Unprecedented Reaction Pathways of this compound
Computational chemistry, particularly Density Functional Theory (DFT) , can provide valuable insights into the reactivity and potential reaction pathways of this compound. nih.govnih.govresearchgate.netmdpi.com Future theoretical studies could focus on several key areas:
Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and reaction profiles of various transformations involving this compound, such as the aforementioned cross-coupling reactions. This would provide a deeper understanding of the reaction mechanisms and help in optimizing reaction conditions.
Prediction of Reactivity: Theoretical descriptors of reactivity, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. This information can guide the design of new reactions. For instance, DFT has been used to study substituent effects on the properties of benzdiyne derivatives and the chemical reactivity of various organic molecules. nih.govmdpi.com
Exploration of Unprecedented Reactions: Computational modeling can be employed to explore novel and potentially unprecedented reaction pathways that may not be intuitively obvious. This could lead to the discovery of new synthetic methodologies and applications for this compound.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene?
Answer:
The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Fluorination : Directing groups (e.g., methyl) facilitate regioselective fluorination via electrophilic aromatic substitution (EAS) using F₂ or Selectfluor® .
Bromopropyl Introduction : Alkylation of the aromatic ring with 1,3-dibromopropane under Friedel-Crafts conditions or via nucleophilic substitution on a pre-functionalized intermediate (e.g., 4-fluoro-2-methylbenzyl alcohol) .
Purification : Distillation (bp ~219–220°C) or column chromatography (silica gel, hexane/ethyl acetate) ensures purity .
Key Challenges : Competing directing effects of methyl and fluorine groups may require protective strategies (e.g., temporary sulfonation) to enhance regioselectivity .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during bromopropyl group introduction?
Answer:
Optimization involves:
- Catalyst Selection : Lewis acids (e.g., AlCl₃) improve alkylation efficiency but may promote ring bromination. Alternative catalysts like FeCl₃ reduce halogen scrambling .
- Solvent Polarity : Non-polar solvents (e.g., toluene) favor alkylation over electrophilic bromination .
- Temperature Control : Lower temperatures (0–5°C) suppress thermal degradation of the bromopropyl intermediate .
- Monitoring : Real-time GC-MS or in situ IR spectroscopy identifies side products (e.g., di-brominated derivatives) for timely adjustments .
Data Insight : In analogous syntheses, yields improved from 45% to 72% by switching from AlCl₃ to FeCl₃ in dichloromethane .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Methyl protons (δ ~2.3 ppm) and bromopropyl CH₂ groups (δ ~1.8–3.4 ppm) .
- ¹⁹F NMR : Single peak near δ -110 ppm confirms para-fluorine .
- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion [M]⁺ (m/z ~258) and characteristic Br/Cl isotope patterns .
- Elemental Analysis : Validates C, H, Br, and F composition (±0.3% error) .
Validation : Cross-referencing with computed spectra (e.g., ACD/Labs Percepta) resolves ambiguities in overlapping signals .
Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Steric Hindrance : The 2-methyl group impedes access to the ortho position, favoring para-substitution in subsequent reactions (e.g., Suzuki-Miyaura coupling) .
- Electronic Effects : The electron-withdrawing fluorine deactivates the ring, slowing EAS but enhancing stability toward oxidation .
- Bromopropyl Reactivity : The C-Br bond undergoes nucleophilic substitution (e.g., with amines) or elimination under basic conditions, requiring careful pH control .
Case Study : In Pd-catalyzed couplings, the methyl group’s steric bulk reduces catalytic efficiency by ~30% compared to unsubstituted analogs .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential bromine vapor release (TLV: 0.1 ppm) .
- Storage : Airtight containers at 0–6°C to prevent degradation; avoid moisture (hydrolyzes C-Br bond) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Note : Safety data sheets (SDS) for analogous bromo/fluoro compounds emphasize acute toxicity (Oral LD₅₀: 200–300 mg/kg) .
Advanced: What computational methods predict the compound’s stability under varying pH and temperature conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the C-Br bond at pH 7–9, revealing half-life >24 hours at 25°C but <2 hours at 80°C .
- DFT Calculations : Identify electron-deficient regions (e.g., bromopropyl) prone to nucleophilic attack .
- Thermogravimetric Analysis (TGA) : Experimental validation shows decomposition onset at 180°C, aligning with computed bond dissociation energies .
Implications : Stability profiles guide solvent selection (e.g., avoid aqueous bases) and reaction scalability .
Basic: How is the compound utilized as a building block in medicinal chemistry?
Answer:
- Pharmacophore Development : The bromopropyl chain serves as a linker in prodrugs (e.g., connecting fluorobenzene to bioactive moieties) .
- Radiolabeling : ⁷⁶Br isotopes enable PET imaging agent synthesis .
- Case Study : Analogous compounds (e.g., 1-(3-bromopropyl)-4-fluorobenzene) are intermediates in kinase inhibitor synthesis .
Limitations : Low solubility in polar solvents necessitates PEGylation or co-solvent systems .
Advanced: What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Answer:
- Meta-Analysis : Compare literature data (e.g., AldrichCPR vs. Kanto Reagents catalogs) to identify outlier conditions .
- DoE (Design of Experiments) : Systematic variation of catalysts, solvents, and temperatures isolates critical factors .
- Reproducibility Checks : Independent validation using standardized protocols (e.g., USP guidelines) minimizes batch-to-batch variability .
Example : A 2022 study reconciled yield discrepancies (45–78%) by identifying trace moisture as a key variable in AlCl₃-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
